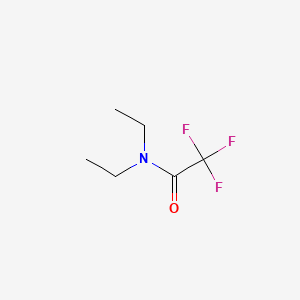

N,N-Diethyl-2,2,2-trifluoroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14815. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODXZFSZJFCVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279959 | |

| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-92-9 | |

| Record name | 360-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diethyl-2,2,2-trifluoroacetamide physical properties

An In-Depth Technical Guide to the Physical Properties of N,N-Diethyl-2,2,2-trifluoroacetamide

Introduction

This compound (CAS No. 360-92-9) is a fluorinated amide that serves as a crucial building block and reagent in modern organic synthesis.[1] Its unique combination of a sterically accessible amide core, flanked by two ethyl groups, and a potent electron-withdrawing trifluoromethyl moiety imparts distinctive physical and chemical properties. These characteristics are leveraged in various applications, including the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1]

This guide provides an in-depth analysis of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind the observed properties, outlines the principles of their experimental determination, and offers practical insights grounded in established scientific protocols. By synthesizing data from authoritative sources, this guide aims to be a comprehensive resource for the safe and effective use of this versatile compound.

Section 1: Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of chemical research. This compound is a colorless to light yellow liquid with a characteristic odor.[1] Its fundamental chemical identifiers are summarized below.

-

Chemical Name: this compound

-

Synonyms: N,N-diethyltrifluoroacetamide, Trifluoroacetic acid diethylamide[2]

-

Molecular Weight: 169.15 g/mol

The molecular structure features a central acetamide group where the amide nitrogen is disubstituted with two ethyl groups. The acetyl carbon is bonded to a trifluoromethyl (CF₃) group. This structure is critical to its properties:

-

Trifluoromethyl Group: The high electronegativity of the fluorine atoms creates a strong dipole and renders the compound relatively inert to metabolic degradation at this position.

-

Amide Linkage: The resonance of the nitrogen lone pair with the carbonyl group gives the C-N bond partial double-bond character. This restricts rotation, a phenomenon with significant implications for its NMR spectroscopy.

-

N,N-Diethyl Groups: These alkyl groups increase the compound's lipophilicity and steric bulk, influencing its solubility and reactivity.

Section 2: Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below. These values are critical for designing experimental setups, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 65-67 °C at 24 mmHg | [3][5] |

| 105-107 °C (at atmospheric pressure) | [1] | |

| 160 °C | ||

| Density | 1.142 - 1.2 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.38 | [3] |

| Flash Point | 43 °C (110 °F) | [5] |

| Solubility | Immiscible in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1][5] |

Section 3: Detailed Physicochemical Analysis

Boiling Point and Volatility

The boiling point is a fundamental indicator of a liquid's volatility. The data reveals a significant dependence on pressure: 65-67 °C at 24 mmHg versus up to 160 °C at atmospheric pressure.[3][5] This wide range underscores the importance of vacuum distillation for purification.

Expert Insight: The compound's relatively high atmospheric boiling point for its molecular weight is due to the polar amide group, which allows for dipole-dipole interactions. However, the lack of an N-H bond prevents hydrogen bonding between molecules. Purification at atmospheric pressure risks thermal decomposition. Therefore, vacuum distillation is the standard and recommended protocol. This technique lowers the boiling point, mitigating the risk of degradation and allowing for efficient separation from less volatile impurities.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Density and Refractive Index

The density, reported consistently around 1.14-1.2 g/mL at 25 °C, indicates that the compound is denser than water.[3][5] This is primarily due to the presence of the three heavy fluorine atoms. The refractive index of 1.38 is a measure of how light propagates through the substance and is a useful, rapid check for purity.[3]

Methodology Insight: Density is typically determined using a calibrated pycnometer, which allows for a precise measurement of the mass of a known volume of the liquid. The refractive index is measured with a refractometer, often an Abbé refractometer, which requires only a few drops of the sample and provides a near-instantaneous reading that can be compared against reference values.

Solubility Profile

This compound is described as having limited solubility or being immiscible in water while being soluble in organic solvents like ethanol and acetone.[1][5] This behavior is a direct consequence of its molecular structure. The two ethyl groups and the fluorinated carbon create a predominantly nonpolar, lipophilic character. While the amide carbonyl is polar, it is insufficient to overcome the hydrophobicity of the rest of the molecule to allow for significant aqueous solubility. This dual nature makes it useful in biphasic reaction systems.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections describe the expected spectral data for this compound based on its structure.

Caption: General Workflow for Spectroscopic Analysis and Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to show two signals corresponding to the ethyl groups. Due to restricted rotation around the amide C-N bond, the two ethyl groups can become chemically non-equivalent, leading to more complex spectra. However, typically one would expect a quartet around 3.4 ppm (the -CH₂- group adjacent to the nitrogen) and a triplet around 1.2 ppm (the terminal -CH₃ group).

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments: the carbonyl carbon (~158 ppm), the trifluoromethyl carbon (a quartet around 116 ppm due to C-F coupling), and the two carbons of the ethyl groups (~40 ppm and ~13 ppm).

-

¹⁹F NMR: This will show a single, strong signal, as all three fluorine atoms are chemically equivalent. This peak is a definitive marker for the presence of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would be:

-

~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide.

-

~1100-1300 cm⁻¹: A series of very strong absorptions due to the C-F bond stretching vibrations of the trifluoromethyl group.

-

~2850-2990 cm⁻¹: C-H stretching vibrations from the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 169, corresponding to the molecular weight of the compound.[1]

-

Fragmentation: Common fragmentation pathways would include the loss of an ethyl group ([M-29]⁺) and cleavage of the C-C bond adjacent to the carbonyl, resulting in a CF₃CO⁺ fragment (m/z 97) or a [M-CF₃]⁺ fragment (m/z 100).

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[4]

-

GHS Classification: It is classified as a Flammable Liquid (Category 3), Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4), and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[4]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a compound with a well-defined set of physical properties that are a direct result of its unique molecular architecture. Its moderate boiling point, density greater than water, and characteristic solubility profile are critical parameters for its application in synthesis. Spectroscopic analysis provides a clear and definitive fingerprint for structural confirmation and purity assessment. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for any researcher or scientist utilizing this important chemical reagent.

References

-

ChemIndex. 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene | 400-44-2. Available from: [Link]

-

Chemchart. This compound (360-92-9). Available from: [Link]

-

PubChem. 2,2,2-Trifluoro-N,N-dimethylacetamide. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

NASA Technical Reports Server. NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives. Available from: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]

-

University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 360-92-9 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of N,N-Diethyl-2,2,2-trifluoroacetamide from Trifluoroacetyl Chloride

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] N,N-Diethyl-2,2,2-trifluoroacetamide is a key building block and a representative example of a trifluoroacetylated amine. Its synthesis via the acylation of diethylamine with trifluoroacetyl chloride is a fundamental, high-yielding transformation. This guide provides an in-depth examination of this reaction, grounded in mechanistic principles and practical, field-proven laboratory protocols. We will explore the underlying reaction dynamics, provide a detailed and validated experimental procedure, discuss critical safety considerations for handling the highly reactive trifluoroacetyl chloride, and outline methods for the characterization and purification of the final product.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction between trifluoroacetyl chloride and diethylamine is a classic example of nucleophilic acyl substitution. The mechanism is driven by the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the acyl chloride.

Causality of Reactivity: Trifluoroacetyl chloride is significantly more reactive than its non-fluorinated analog, acetyl chloride.[2] This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive effect (-I effect) of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Proton Transfer: The resulting product is a protonated amide. A base, such as triethylamine or pyridine, is required to neutralize the liberated hydrogen chloride (HCl), which forms a salt (e.g., triethylammonium chloride). This step is crucial as it prevents the protonation of the starting diethylamine, which would render it non-nucleophilic and halt the reaction.[1]

Critical Safety Protocols: Handling Trifluoroacetyl Chloride

Trifluoroacetyl chloride (CF₃COCl) is a toxic, corrosive, and moisture-sensitive gas (boiling point: -27°C) shipped as a liquefied gas under pressure.[1][3] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood with a robust exhaust system.[4] A safety shower and eyewash station must be readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear a NIOSH/MSHA-approved respirator, chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a face shield. An acid-resistant lab coat is mandatory.[4][5]

-

Moisture Sensitivity: The reagent reacts vigorously with water and atmospheric moisture to produce toxic and corrosive HCl and trifluoroacetic acid fumes.[3][6] All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Spill & Leak Procedures: In case of a leak, evacuate the area immediately. Ventilate the area and wear a self-contained breathing apparatus for cleanup.[4][6] Do not use water directly on a spill, as the reaction is exothermic.[5][6] Absorbents like clay or vermiculite should be used with caution.[3]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If inhaled, move to fresh air and seek immediate medical attention.[3][4]

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of this compound. The quantities are provided as a representative example and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount | Purity/Notes |

| Diethylamine | 73.14 g/mol | 50.0 | 1.0 | 3.66 g (5.15 mL) | ≥99.5% |

| Trifluoroacetyl Chloride | 132.47 g/mol | 55.0 | 1.1 | 7.29 g | ≥99% |

| Triethylamine | 101.19 g/mol | 60.0 | 1.2 | 6.07 g (8.35 mL) | ≥99%, distilled |

| Dichloromethane (DCM) | - | - | - | 100 mL | Anhydrous |

| 1 M Hydrochloric Acid | - | - | - | 50 mL | Aqueous |

| Sat. Sodium Bicarbonate | - | - | - | 50 mL | Aqueous |

| Brine | - | - | - | 50 mL | Saturated NaCl(aq) |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | ~5 g | For drying |

Step-by-Step Synthesis Workflow

The entire process, from setup to initial product isolation, should be conducted under an inert atmosphere.

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, combine diethylamine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Causality: Triethylamine acts as an HCl scavenger, driving the reaction to completion.[1]

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The acylation is highly exothermic. Cooling prevents potential side reactions and ensures controlled addition of the highly reactive trifluoroacetyl chloride.[1]

-

Addition of Acylating Agent: Slowly add trifluoroacetyl chloride (1.1 eq) to the cooled, vigorously stirring solution via a syringe or by bubbling the gas through the solution. Monitor the internal temperature to ensure it does not rise significantly. Causality: A slight excess of the acyl chloride ensures full conversion of the limiting amine.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1] The formation of triethylammonium chloride precipitate is a visual indicator of reaction progress.

-

Workup - Quenching: Once the reaction is complete, slowly quench by adding 1 M HCl (or water). Causality: This step neutralizes any remaining triethylamine and helps to dissolve the ammonium salt.

-

Workup - Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl. Causality: Removes the tertiary amine base.

-

Wash with saturated NaHCO₃ solution. Causality: Removes any acidic impurities, such as trifluoroacetic acid formed from hydrolysis.

-

Wash with brine. Causality: Removes the bulk of dissolved water from the organic layer.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

Purification

The crude this compound is often of high purity. However, for exacting applications, further purification may be necessary.

-

Vacuum Distillation: This is the most common method for purifying liquid amides. The product is a colorless to light yellow liquid.

-

Column Chromatography: If non-volatile impurities are present, purification can be achieved by column chromatography on silica gel, typically using a solvent system like hexanes/ethyl acetate.[7]

Product Characterization

Structural confirmation and purity assessment are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools.[8]

| Technique | Expected Observations for this compound |

| ¹H NMR | Two signals are expected: a quartet corresponding to the two methylene (-CH₂-) groups (~3.4 ppm) and a triplet for the two methyl (-CH₃) groups (~1.2 ppm). The integration ratio should be 2:3. |

| ¹³C NMR | Expected signals include the carbonyl carbon (~158 ppm, quartet due to J-coupling with fluorine), the methylene carbons (~42 ppm), and the methyl carbons (~13 ppm). The trifluoromethyl carbon will also be present (~116 ppm, quartet).[9] |

| ¹⁹F NMR | A single sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. |

| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the product's molecular weight (169.14 g/mol ). Characteristic fragmentation patterns will also be observed. |

| Appearance | Colorless to light yellow transparent liquid. |

References

-

Oakwood Chemical. Safety Data Sheet: Trifluoroacetyl chloride. [Link]

-

Halocarbon. (2015). Safety Data Sheet: Trifluoroacetyl chloride. [Link]

-

PubChem. Compound Summary for Trifluoroacetyl chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Trifluoroacetyl chloride. [Link]

-

Chemchart. This compound. [Link]

-

Weyker, R. L., & Anderson, G. W. (1988). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. The Journal of Organic Chemistry, 53(15), 3583–3587. [Link]

-

Kent, S. B., et al. (1981). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 103(23), 6981–6986. [Link]

-

Gagosz, F., & Zard, S. Z. (2003). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses, 80, 196. [Link]

-

Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 168-177. [Link]

-

Tius, M. A., et al. (2001). N-Methoxy-N-methylcarbamoyl chloride. Organic Syntheses, 78, 23. [Link]

- European Patent Office. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1.

- World Intellectual Property Organization. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. WO2020222158A1.

-

Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]

-

bioRxiv. (2021). Chemical Synthesis and Characterization. [Link]

- Google Patents. Process for preparing trifluoroacetyl chloride. US4643851A.

-

Kontogianni, V. G., & Gerothanassis, I. P. (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Molecules, 27(13), 4235. [Link]

-

ResearchGate. NMR characterization and theoretical investigation of DNTF. [Link]

- Google Patents. Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide. USRE32717E.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 4. oakwoodchemical.com [oakwoodchemical.com]

- 5. leonidchemicals.net [leonidchemicals.net]

- 6. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 360-92-9 and the Structurally Related 2,3,5,6-Tetrachloro-4-pyridinol

Introduction

This technical guide provides a comprehensive overview of the properties and applications of the chemical compound associated with CAS number 360-92-9, which is N,N-diethyl-2,2,2-trifluoroacetamide. In the course of compiling information, it became apparent that a related but structurally distinct compound, 2,3,5,6-tetrachloro-4-pyridinol, is a subject of significant scientific interest, particularly in the fields of drug development and toxicology. Therefore, this guide has been expanded to provide an in-depth analysis of both compounds, clarifying their distinct identities and respective areas of application. This dual focus is intended to provide maximum value to researchers, scientists, and drug development professionals who may encounter these compounds in their work.

Part 1: this compound (CAS 360-92-9)

This compound is a fluorinated amide that serves as an important intermediate in the synthesis of various chemical products.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 360-92-9 |

| Molecular Formula | C6H10F3NO |

| Molecular Weight | 169.14 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | 65-67 °C at 24 mm Hg[3] |

| Density | 1.2 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.38[3] |

| Flash Point | 110 °F |

| Storage Temperature | Room Temperature, under inert atmosphere[4] |

Applications and Uses

The primary application of this compound is as a chemical intermediate in the synthesis of pesticides and veterinary drugs.[1] Its trifluoroacetyl group makes it a useful building block in organic synthesis for introducing fluorine atoms into larger molecules, a common strategy in the development of agrochemicals and pharmaceuticals to enhance metabolic stability and biological activity.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[5] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[2][5] It may also cause respiratory irritation.[2] Proper personal protective equipment, including gloves, goggles, and a respirator, should be used when handling this compound.[2] It should be stored in a tightly closed container away from heat and ignition sources.[2]

Part 2: An In-depth Guide to 2,3,5,6-Tetrachloro-4-pyridinol

2,3,5,6-Tetrachloro-4-pyridinol (TCP) is a polychlorinated pyridine derivative with notable biological activity. While its CAS number is 2322-38-5, it is a compound of significant interest to the intended audience of this guide.[6]

Introduction to 2,3,5,6-Tetrachloro-4-pyridinol

2,3,5,6-Tetrachloro-4-pyridinol is a crystalline solid that has been investigated for its anticoagulant properties.[7][8] It is also a key intermediate in the synthesis of other biologically active molecules.[9] The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[10][11]

Physicochemical Properties

| Property | Value |

| CAS Number | 2322-38-5 |

| Molecular Formula | C5HCl4NO |

| Molecular Weight | 232.88 g/mol |

| IUPAC Name | 2,3,5,6-tetrachloro-1H-pyridin-4-one[6] |

| Synonyms | Tetrachloropyridin-4-ol, 4-Hydroxy-2,3,5,6-tetrachloropyridine[9] |

| Storage Temperature | Inert atmosphere, Room Temperature |

Synthesis and Reactivity

Synthesis from Pentachloropyridine

2,3,5,6-Tetrachloro-4-pyridinol can be synthesized from pentachloropyridine.[12] This reaction typically involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyridine ring.

Caption: Synthesis of 2,3,5,6-Tetrachloro-4-pyridinol from Pentachloropyridine.

Tautomerization

2,3,5,6-Tetrachloro-4-pyridinol exists in tautomeric equilibrium with its pyridone form, 2,3,5,6-tetrachloro-1H-pyridin-4-one.[9][13] This is a common feature of hydroxypyridines.

Biological Activity and Applications

Anticoagulant Properties

Research has shown that 2,3,5,6-tetrachloro-4-pyridinol exhibits anticoagulant activity.[7][8] It represents a novel chemical structure with this pharmacological action, distinct from the coumarin or indanedione types of anticoagulants.[8] Its mechanism of action involves the reduction of prothrombin activity as well as factors VII, IX, and X.[8]

Role as a Chemical Intermediate

2,3,5,6-Tetrachloro-4-pyridinol serves as a reactant in various chemical syntheses.[9][13] Its precursor, 2,3,5,6-tetrachloropyridine, is an important intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[14]

Metabolism and Toxicology

The metabolism of related chlorinated pyridines is of significant interest in toxicology. For instance, the insecticide chlorpyrifos is metabolized to 3,5,6-trichloro-2-pyridinol (TCPy).[15][16] TCPy is a known environmental contaminant and is monitored in human populations as a biomarker of exposure to chlorpyrifos.[17][18] Studies have investigated the biodegradation of TCPy by microorganisms.[15][16]

Caption: Metabolic pathway of Chlorpyrifos to TCPy and its subsequent degradation.

Exposure to TCPy has been associated with alterations in thyroid hormone levels in humans.[17] The pharmacokinetics of TCPy have been studied in animal models to better understand its distribution and elimination from the body.[18]

Conclusion

This guide has provided a detailed examination of two distinct chemical entities: this compound (CAS 360-92-9) and 2,3,5,6-tetrachloro-4-pyridinol. The former is a valuable intermediate in the synthesis of agrochemicals and veterinary medicines, while the latter is a compound with demonstrated anticoagulant properties and serves as a key structural motif in medicinal chemistry. For researchers and professionals in drug development, understanding the properties, synthesis, and biological activities of such halogenated heterocyclic compounds is crucial for the advancement of new therapeutic agents and for assessing the toxicological impact of environmental contaminants.

References

- 2,3,5,6-tetrachloro-4-pyridinol - ChemicalBook. (n.d.).

- 360-92-9 | CAS DataBase - ChemicalBook. (n.d.).

- 2,3,5,6-tetrachloro-4-pyridinol synthesis - ChemicalBook. (n.d.).

- 2,3,5,6-tetrachloro-4-pyridinol | 2322-38-5 - ChemicalBook. (2023, June 8).

- This compound | 360-92-9 - ChemicalBook. (2025, September 25).

- 2,3,5,6-Tetrachloro-4-pyridinol | C5HCl4NO | CID 78694 - PubChem. (n.d.).

- Marshall, F. N. (1972). 2,3,5,6-tetrachloro-4-pyridinol: A New Chemical Structure for Anticoagulant Activity. Proceedings of the Society for Experimental Biology and Medicine, 139(1), 223–227.

- Acetamide, N,N-diethyl-2,2,2-trifluoro-|360-92-9,AngeneChemical. (n.d.).

- SAFETY DATA SHEET - AWS. (n.d.).

- 360-92-9, this compound Formula - ECHEMI. (n.d.).

- 2,3,5,6-Tetrachloro-4-pyridinol: A New Chemical Structure for Anticoagulant Activity (36114) | Experimental Biology. (n.d.).

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents. (n.d.).

- Process for producing 2,3,5,6-tetrachloropyridine - Google Patents. (n.d.).

- (PDF) Utility of pentachloropyridine in organic synthesis - ResearchGate. (2025, August 6).

- 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. (n.d.).

- 3,5,6-Trichloro-2-pyridinol (TCPy) (4,5,6-¹³C₃, 99%) 100 µg/mL in acetonitrile. (n.d.).

- Preparation of 2,3,5-trichloropyridine - Google Patents. (n.d.).

- 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine - Smolecule. (2023, August 15).

- 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt (1:1) - Substance Details - SRS | US EPA. (n.d.).

- 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine (CHEM043472) - ContaminantDB. (2016, June 3).

- Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - NIH. (n.d.).

- Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999-2002 - PubMed. (2012, May 1).

- Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva - PubMed. (n.d.).

- Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed. (2023, March 6).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.).

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. (n.d.).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18).

- TCPy - Wikipedia. (n.d.).

- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC - PubMed Central. (n.d.).

Sources

- 1. This compound | 360-92-9 [chemicalbook.com]

- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 3. 360-92-9 | CAS DataBase [m.chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. echemi.com [echemi.com]

- 6. 2,3,5,6-Tetrachloro-4-pyridinol | C5HCl4NO | CID 78694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-tetrachloro-4-pyridinol: a new chemical structure for anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ebm-journal.org [ebm-journal.org]

- 9. 2,3,5,6-tetrachloro-4-pyridinol CAS#: 2322-38-5 [amp.chemicalbook.com]

- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3,5,6-tetrachloro-4-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 13. 2,3,5,6-tetrachloro-4-pyridinol | 2322-38-5 [chemicalbook.com]

- 14. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999-2002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N,N-Diethyl-2,2,2-trifluoroacetamide in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Diethyl-2,2,2-trifluoroacetamide, a crucial fluorinated amide intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive published quantitative solubility data, this document leverages fundamental physicochemical principles to establish a predictive solubility profile across a range of common organic solvents. We delve into the molecular structure, polarity, and intermolecular forces that govern its solvation. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to precisely determine solubility in their own laboratory settings, ensuring reliable and reproducible results. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.

Introduction to this compound

This compound (DE-TFA) is a colorless liquid amide that has garnered significant interest as a versatile building block and reagent in modern organic synthesis.[1] Its unique structure, which combines a polar amide core with lipophilic ethyl groups and a strongly electron-withdrawing trifluoromethyl moiety, imparts valuable properties for its application in the synthesis of complex pharmaceutical compounds and other specialty chemicals.[2]

Understanding the solubility of DE-TFA is a critical prerequisite for its effective use. Process chemists must select appropriate solvents for reaction media, purification (crystallization or chromatography), and formulation. For drug development professionals, solubility data informs reaction kinetics, work-up procedures, and the feasibility of synthetic routes. This guide provides a foundational understanding of the factors driving the solubility of DE-TFA and a practical framework for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves readily when the energy of solute-solvent interactions overcomes the solute-solute and solvent-solvent interactions. The key physicochemical properties of DE-TFA are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₃NO | [1] |

| Molecular Weight | 169.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.2 g/mL at 25 °C | [2] |

| Boiling Point | 65-67 °C at 24 mmHg | [2] |

| XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | [4] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | [1][4] |

| Hydrogen Bond Donors | 0 | [1][4] |

The XLogP3 of 1.6 indicates that DE-TFA is moderately lipophilic; it has a balanced affinity for both polar and nonpolar environments.[4] The TPSA of 20.3 Ų reflects the polar nature of the amide group, which is the primary site for dipole-dipole interactions.[4] Crucially, while the carbonyl oxygen can act as a hydrogen bond acceptor, the tertiary amide structure (lacking an N-H bond) means DE-TFA cannot act as a hydrogen bond donor . This structural feature is paramount in explaining its differential solubility in protic versus aprotic solvents.

Caption: Key structural features of DE-TFA influencing its solubility.

Solubility Profile in Organic Solvents

Based on the physicochemical properties and the principle of "like dissolves like," a predictive solubility profile for DE-TFA can be constructed.

Solubility in Water

DE-TFA is reported to be immiscible in water.[3] Although the molecule has a polar amide group, the hydrophobic surface area contributed by the two ethyl groups and the trifluoromethyl group is significant. This large nonpolar character disrupts the strong hydrogen-bonding network of water, making solvation energetically unfavorable.

Solubility in Polar Aprotic Solvents

DE-TFA is expected to exhibit high solubility or be fully miscible in polar aprotic solvents. These solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) possess strong dipoles but do not engage in hydrogen bonding with each other as effectively as water. The primary solute-solvent interaction will be strong dipole-dipole forces between the solvent and the polar amide bond of DE-TFA.

-

Causality: The energy gained from these dipole-dipole interactions is sufficient to overcome the solute-solute and solvent-solvent forces. The lack of a strong hydrogen-bonding network in the solvent makes it easier for the DE-TFA molecule to be accommodated.

Solubility in Polar Protic Solvents

DE-TFA is reported to be soluble in ethanol and acetone.[1] Generally, it is expected to have good to high solubility in polar protic solvents like methanol and ethanol. These solvents can engage in two key interactions:

-

Dipole-Dipole Interactions: Similar to polar aprotic solvents, the solvent's dipole interacts with the amide dipole.

-

Hydrogen Bonding: The solvent (e.g., an alcohol) can act as a hydrogen bond donor to the carbonyl oxygen (the hydrogen bond acceptor) of DE-TFA.

-

Causality: This dual-interaction mechanism leads to strong solute-solvent affinity. While DE-TFA cannot donate a hydrogen bond, its ability to accept one from the solvent significantly enhances its solubility in protic media compared to nonpolar solvents.

Solubility in Nonpolar Solvents

Solubility in nonpolar solvents (e.g., hexane, cyclohexane, toluene) is predicted to be moderate to low . The primary intermolecular force at play is the weak London dispersion force.

-

Causality: The lipophilic diethyl and trifluoromethyl groups of DE-TFA will interact favorably with nonpolar solvents. However, these interactions are unlikely to be strong enough to completely overcome the powerful dipole-dipole attractions between DE-TFA molecules themselves, leading to limited solubility. Solvents like toluene, which are polarizable, may show slightly better solvency than aliphatic hydrocarbons like hexane.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force |

| Aqueous | Water | Immiscible | N/A (Unfavorable) |

| Polar Protic | Methanol, Ethanol | High / Miscible | Hydrogen Bonding & Dipole-Dipole |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, DMSO, DMF | High / Miscible | Dipole-Dipole |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | London Dispersion Forces |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

To obtain precise, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[5] This protocol provides a self-validating system for generating trustworthy results.

Materials and Reagents

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of DE-TFA to a vial. The key is to ensure that a solid or distinct liquid phase of undissolved solute remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the isothermal shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Visual inspection should confirm the presence of undissolved DE-TFA.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial or a pre-filled volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: Weigh the filtered aliquot in the tared vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining DE-TFA residue. The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.

-

Chromatographic Method (Preferred): Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of DE-TFA.

-

Workflow Diagram

Caption: Experimental workflow for determining DE-TFA solubility.

Conclusion

This compound is a moderately polar, aprotic amide with a balanced lipophilic and hydrophilic character. Its solubility is governed by strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor. It is predicted to be highly soluble in a wide range of polar organic solvents (both protic and aprotic) but immiscible in water. Its solubility in nonpolar solvents is expected to be limited. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a robust method for empirical determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this important chemical intermediate.

References

-

PubChem. This compound. [Link]

-

Bighash, M., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals (Basel). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 360-92-9 [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Diethyl-2,2,2-trifluoroacetamide as a Trifluoroacetylating Agent

This guide provides an in-depth exploration of N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA), a versatile and efficient reagent for trifluoroacetylation. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the trifluoroacetyl group in their synthetic endeavors. We will delve into the core principles of DETFA's reactivity, provide validated experimental protocols, and offer insights into its practical applications.

The Strategic Importance of the Trifluoroacetyl Group

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal and materials chemistry due to its high electronegativity, metabolic stability, and lipophilicity. Trifluoroacetylation—the introduction of a trifluoroacetyl (CF₃CO-) moiety—serves two primary strategic purposes:

-

Stable Protection: The trifluoroacetyl group is a robust protecting group for amines and alcohols.[1] Its electron-withdrawing nature renders the resulting trifluoroacetamide or trifluoroacetate stable to a wide range of reaction conditions, including strongly acidic media.[1] Yet, it can be cleaved under mild basic or reductive conditions, ensuring orthogonality with other common protecting groups like Boc and Cbz.[1]

-

Modulation of Bioactivity: In drug discovery, the trifluoroacetyl group can serve as a key pharmacophore, influencing binding affinity, metabolic stability, and cell permeability.

This compound has emerged as a valuable reagent for this transformation, offering a favorable balance of reactivity and handling safety compared to more aggressive agents like trifluoroacetic anhydride (TFAA).

This compound (DETFA): Profile and Properties

DETFA is a colorless to light yellow liquid that is soluble in many common organic solvents but has limited solubility in water.[2][3] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of DETFA

| Property | Value | Reference(s) |

| CAS Number | 360-92-9 | [4][5][6] |

| Molecular Formula | C₆H₁₀F₃NO | [4][5] |

| Molecular Weight | 169.15 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 65-67 °C at 24 mmHg | [8] |

| Density | 1.2 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.38 | [8] |

Safety and Handling

DETFA is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

GHS Hazard Statements: H226, H302, H312, H315, H319, H332, H335.[2][4]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][9]

-

Use in a well-ventilated area or outdoors.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][9]

-

Store in a cool, well-ventilated place with the container tightly closed.[2][7]

-

Ground and bond container and receiving equipment to prevent static discharge.[2][7]

-

Disposal should be carried out in accordance with local, regional, and national hazardous waste regulations.[10]

Synthesis of this compound

DETFA can be synthesized through several established routes. A common and straightforward method involves the acylation of diethylamine with an activated trifluoroacetic acid derivative, such as trifluoroacetyl chloride or trifluoroacetic anhydride.[11][12]

Caption: A simplified workflow for the synthesis of DETFA.

Mechanism of Trifluoroacetylation

DETFA acts as an electrophilic trifluoroacetylating agent. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF₃ group. Nucleophiles, such as the lone pair of electrons on a primary or secondary amine or an alcohol, attack this carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the diethylamide anion serves as the leaving group.

Caption: General mechanism of trifluoroacetylation using DETFA.

Compared to other common trifluoroacetylating agents, DETFA offers a desirable middle ground.

-

Trifluoroacetic Anhydride (TFAA): Extremely reactive and corrosive, often leading to side reactions. It generates trifluoroacetic acid as a byproduct, which can complicate reactions with acid-sensitive substrates.

-

Ethyl Trifluoroacetate (ETFA): Generally less reactive than DETFA, often requiring higher temperatures or longer reaction times.[13]

-

DETFA: Offers good reactivity under relatively mild conditions without the aggressive nature of TFAA. The diethylamine byproduct is a volatile base that is typically easy to remove during workup.

Applications and Experimental Protocols

DETFA is primarily used for the trifluoroacetylation of amines and alcohols. It serves as an important intermediate in the synthesis of pharmaceuticals and pesticides.[2][8]

Trifluoroacetylation of Amines

The protection of primary and secondary amines as trifluoroacetamides is a common strategy in multi-step synthesis. The resulting amide is stable to many reagents but can be cleaved when desired.

Table 2: Representative Conditions for Amine Trifluoroacetylation

| Substrate | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield |

| Aniline | Dichloromethane | Pyridine | 25 | 2 | >95% |

| Benzylamine | Tetrahydrofuran | Triethylamine | 25 | 1 | >98% |

| Di-n-butylamine | Acetonitrile | None | 50 | 4 | >90% |

Protocol 1: General Procedure for Trifluoroacetylation of a Primary Amine

This protocol is a self-validating system designed for high-yield conversion and straightforward purification.

-

1. Materials and Reagents:

-

Primary amine (1.0 eq)

-

This compound (DETFA) (1.1 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 eq, optional, for amine salts or less reactive amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

-

-

2. Experimental Workflow:

Caption: Experimental workflow for amine trifluoroacetylation.

-

3. Reaction Monitoring:

-

Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

-

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the appearance of the product and disappearance of the starting material.

-

-

4. Work-up and Purification:

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, dilute acid (e.g., 1M HCl, to remove excess base and diethylamine), water, and brine.

-

The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography or recrystallization.

-

-

5. Characterization:

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Trifluoroacetylation of Alcohols

The trifluoroacetylation of alcohols to form trifluoroacetate esters is useful for protecting the hydroxyl group or for creating derivatives for analytical purposes, such as enhancing volatility for GC analysis. This reaction often requires a base to deprotonate the alcohol, increasing its nucleophilicity.

Protocol 2: General Procedure for Trifluoroacetylation of an Alcohol

-

1. Materials and Reagents:

-

Alcohol (1.0 eq)

-

This compound (DETFA) (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

A suitable base (e.g., sodium hydride (NaH, 1.2 eq), or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq))

-

Standard work-up reagents as listed in Protocol 1.

-

-

2. Step-by-Step Procedure:

-

To a stirred solution of the alcohol in an anhydrous solvent under a nitrogen atmosphere, add the base portion-wise at 0 °C.

-

Allow the mixture to stir for 15-30 minutes to ensure complete formation of the alkoxide.

-

Add DETFA dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an aqueous work-up and purification as described in Protocol 1.

-

Conclusion

This compound stands out as a highly effective and manageable reagent for trifluoroacetylation. Its balanced reactivity allows for the efficient conversion of amines and alcohols under mild conditions, avoiding the hazards and side reactions associated with more aggressive reagents. The straightforward protocols and predictable outcomes make DETFA a reliable tool in the synthetic chemist's arsenal, enabling sophisticated molecular design in pharmaceutical, agrochemical, and materials science research.

References

- Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society.

-

Chemchart. This compound (360-92-9). [Link]

-

National Center for Biotechnology Information. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

-

Gagosz, F., & Zard, S. Z. Organic Syntheses Procedure. [Link]

-

Chemical Point. This compound. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 360-92-9]. [Link]

-

Hsu, L. C. (1972). NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. NASA Technical Reports Server. [Link]

- Kent, S. B., et al. (2015). Use of trifluoroacetamide for n-terminal protection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. ivychem.com [ivychem.com]

- 7. This compound | 360-92-9 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 360-92-9 [chemicalbook.com]

- 9. This compound | 360-92-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound (360-92-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

Introduction to trifluoroacetylation in organic synthesis

An In-Depth Technical Guide to Trifluoroacetylation in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of the Trifluoroacetyl Group

In the intricate landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. This guide provides a comprehensive exploration of trifluoroacetylation, a powerful and versatile strategy for the protection of amines, alcohols, and thiols. The trifluoroacetyl (TFA) group, with its unique electronic properties, offers a distinct combination of robust stability and facile, selective cleavage. This duality makes it an indispensable tool for researchers, scientists, and drug development professionals. We will delve into the core principles, mechanistic underpinnings, and practical applications of this invaluable technique, moving beyond mere procedural descriptions to elucidate the causal factors that govern successful experimental outcomes.

The Trifluoroacetyl Group: A Profile of Stability and Reactivity

The trifluoroacetyl group (CF₃CO-) is characterized by the potent electron-withdrawing effect of its three fluorine atoms. This property significantly decreases the nucleophilicity of the protected heteroatom, rendering it stable under a wide range of reaction conditions, most notably strongly acidic media.[1] This stability is a key advantage in complex synthetic routes where other protecting groups might fail.

Conversely, the TFA group's lability under mild basic conditions allows for its selective removal without compromising other sensitive functionalities within the molecule.[1] This "orthogonal" stability profile, when compared to common acid-labile protecting groups like Boc and Cbz, is a cornerstone of its strategic utility in multistep synthesis.[1][2]

Key Advantages of the Trifluoroacetyl Protecting Group:

-

Acid Stability: Resistant to strongly acidic conditions, including nitrating media.[3][4][5]

-

Mild Cleavage: Readily removed under gentle basic or reductive conditions.[1][6]

-

Orthogonality: Compatible with acid-labile protecting groups, enabling selective deprotection strategies.[1][2]

-

Versatility: Applicable to a range of functional groups, including primary and secondary amines, hydroxyls, and thiols.[3][4][6]

The Reagents of Trifluoroacetylation: A Comparative Analysis

The choice of trifluoroacetylating agent is critical and depends on the substrate's reactivity, the desired selectivity, and the overall reaction conditions. The most common reagents are trifluoroacetic anhydride (TFAA), ethyl trifluoroacetate, and S-ethyl trifluorothioacetate.

| Reagent | Formula | Boiling Point (°C) | Key Characteristics |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 39-40 | Highly reactive and volatile, often used with a base like pyridine or triethylamine.[6][7][8] |

| Ethyl Trifluoroacetate | CF₃COOC₂H₅ | 61 | Milder reagent, suitable for selective trifluoroacetylation, often catalyzed by DMAP.[9][10] |

| S-Ethyl Trifluorothioacetate | CF₃COSC₂H₅ | 90.5 | Highly selective for aminolysis, often used for protecting amino groups in proteins.[11][12] |

Trifluoroacetic Anhydride (TFAA): The Workhorse Reagent

TFAA is the most common and reactive agent for introducing the trifluoroacetyl group.[7][13] Its high electrophilicity allows for the rapid acylation of amines, alcohols, and phenols.[13] Reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct.[6]

Mechanism of Trifluoroacetylation using TFAA

The reaction proceeds via a nucleophilic attack of the substrate (e.g., an amine) on one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate anion, which is then protonated by the protonated substrate or an external base.

Caption: Simplified mechanism of amine trifluoroacetylation with TFAA.

Ethyl Trifluoroacetate: The Selective Agent

Ethyl trifluoroacetate is a less reactive and, therefore, more selective trifluoroacetylating agent.[10] It is particularly useful for the selective acylation of anilines in the presence of other nucleophiles, often with the aid of a catalyst like 4-dimethylaminopyridine (DMAP).[9]

S-Ethyl Trifluorothioacetate: The Amine Specialist

S-Ethyl trifluorothioacetate exhibits remarkable selectivity for the trifluoroacetylation of amino groups.[11][12] This high chemoselectivity makes it an excellent choice for protecting amines in the presence of hydroxyl groups, a common challenge in the synthesis of complex biomolecules.[11]

Applications in Complex Synthesis

The trifluoroacetyl group has found broad application in various areas of organic synthesis, from peptide chemistry to the development of novel pharmaceuticals and agrochemicals.[6][14][15]

Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the trifluoroacetyl group can be used to protect the ε-amino group of lysine. Its stability to the acidic conditions used for the cleavage of Boc groups makes it an effective orthogonal protecting group.[2][16] However, an important consideration in SPPS is the potential for undesired trifluoroacetylation as a side reaction, particularly when using trifluoroacetic acid (TFA) for deprotection steps.[17][18][19][20] This can occur through the formation of trifluoroacetoxymethyl groups on the resin support, which can then acylate free amines.[17][19][20]

Caption: General workflow of solid-phase peptide synthesis.

Synthesis of Trifluoromethylated Compounds

Trifluoroacetylation is a key step in the synthesis of various trifluoromethyl-containing heterocycles, which are important scaffolds in medicinal chemistry.[6][21] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[16][22]

Derivatization for Analytical Purposes

The introduction of a trifluoroacetyl group can increase the volatility of polar compounds, making them more amenable to analysis by gas chromatography (GC).

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Protocol for N-Trifluoroacetylation using TFAA

This procedure outlines a standard method for the protection of a primary or secondary amine using trifluoroacetic anhydride.

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the stirred solution.

-

TFAA Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Deprotection of a Trifluoroacetamide

This protocol describes the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.[1]

-

Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]

-

Base Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-3.0 eq.) to the solution.[1]

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

-

Neutralization: Once complete, carefully neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).[1]

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent.

-

Isolation: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.[1]

Conclusion and Future Outlook

Trifluoroacetylation remains a cornerstone of synthetic organic chemistry, offering a robust and versatile method for the protection of key functional groups. The unique stability profile of the trifluoroacetyl group, coupled with the availability of a range of reagents with varying reactivity, ensures its continued relevance in the synthesis of complex molecules. As the demand for sophisticated pharmaceuticals and advanced materials grows, the strategic application of trifluoroacetylation will undoubtedly play a crucial role in enabling the next generation of chemical innovation.

References

-

Kent, S., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubChem. [Link]

-

Lopez, S. E., et al. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis. [Link]

-

Ma, S., & Li, L. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B. [Link]

-

Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]

-

da Silva, J. F. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal. [Link]

-

Bellamy, A. J., et al. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. [Link]

-

Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

-

SYNTHETIKA. (n.d.). Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic acid anhydride. SYNTHETIKA. [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Wikipedia. [Link]

-

Sci-Hub. (n.d.). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Sci-Hub. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Organic Syntheses. [Link]

-

Semantic Scholar. (2012). Trifluoroacetic Acid Catalyzed Tetrahydropyranylation of Alcohols and Phenols and Direct Conversion of THP Ethers into Acetates. Semantic Scholar. [Link]

- Google Patents. (n.d.). Protection of amine and hydroxyl groups using fluoroacylation.

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl Trifluoroacetate: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. Regis Technologies. [Link]

-

Chemdad. (n.d.). S-ETHYL TRIFLUOROTHIOACETATE. Chemdad. [Link]

-

Plis, K., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

-

Lopez, S. E. (2010). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]

-

Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. ResearchGate. [Link]

-

Coompo Research Chemicals. (n.d.). S-Ethyl Trifluorothioacetate. Coompo Research Chemicals. [Link]

-

Curphey, T. J. (1979). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Ciuculescu, C. A., et al. (2018). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]

-

Felix, A. M., et al. (1988). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. PubMed. [Link]

-

EurekAlert!. (2020). Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. EurekAlert!. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation - Google Patents [patents.google.com]

- 6. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]

- 7. synthetikaeu.com [synthetikaeu.com]

- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 9. ETHYL TRI FLUORO ACETATE | Ennore India Chemicals [ennoreindiachemicals.com]

- 10. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 11. 三氟硫代乙酸S-乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. S-ETHYL TRIFLUOROTHIOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. TFAA: Trifluoroacetic Anhydride - Regis Technologies [registech.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pnas.org [pnas.org]

- 18. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 19. pnas.org [pnas.org]

- 20. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sci-hub.box [sci-hub.box]

- 22. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]

The Trifluoroacetamide Shield: An In-depth Technical Guide to Amine Protection with N,N-Diethyl-2,2,2-trifluoroacetamide

Introduction: Navigating the Complexities of Amine Reactivity in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the construction of complex natural products, the judicious protection of reactive functional groups is a cornerstone of success. Among these, the amine moiety, with its inherent nucleophilicity and basicity, presents a recurring challenge, necessitating a robust yet selectively removable shield. The trifluoroacetyl (TFA) group has emerged as a powerful tool in the synthetic chemist's arsenal, offering a unique combination of stability to acidic conditions and lability under mild basic or reductive cleavage. This technical guide provides an in-depth exploration of the trifluoroacetamide protecting group, with a specific focus on the practical application and advantages of N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) as a premier trifluoroacetylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its strategic deployment in complex synthetic endeavors.

Core Principles of the Trifluoroacetyl Protecting Group

Trifluoroacetylation involves the introduction of a trifluoroacetyl group (CF₃CO-) onto an amine, converting it into a significantly less nucleophilic and basic trifluoroacetamide. The potent electron-withdrawing effect of the trifluoromethyl group is the key to the stability of the resulting amide bond under a variety of reaction conditions, most notably acidic environments that would readily cleave other common protecting groups like the tert-butoxycarbonyl (Boc) group.[1][2]

The primary advantages of the trifluoroacetyl protecting group include:

-

Acid Stability: Trifluoroacetamides exhibit remarkable stability in strongly acidic media, a critical feature for orthogonal synthetic strategies where acid-labile groups must be selectively removed.[2]

-